Sub-nanomolar Inhibitor IC50 Detection Sensitivity vs. Boc-Val-Pro-Arg-AMC
The use of MeOSuc-Ala-Phe-Lys-AMC enables the detection of plasmin inhibitor potency down to an IC50 of 2.10 nM in a standardized human plasmin assay, a level of sensitivity critical for identifying potent lead compounds [1]. This is a significant improvement over the commonly used alternative substrate Boc-Val-Pro-Arg-AMC, which, due to its broader enzyme reactivity, generates higher background noise and reduces the assay's dynamic range for potent inhibitors. In the same assay format with MeOSuc-Ala-Phe-Lys-AMC, a reference inhibitor was reliably profiled with an IC50 of 0.32 nM, demonstrating the substrate's robustness for high-throughput screening [2].
| Evidence Dimension | Inhibitor potency detection limit (IC50) |
|---|---|
| Target Compound Data | 2.10 nM (inhibitor IC50 detected using MeOSuc-Ala-Phe-Lys-AMC) |
| Comparator Or Baseline | Boc-Val-Pro-Arg-AMC (system baseline; higher background limits detection of potent inhibitors) |
| Quantified Difference | MeOSuc-Ala-Phe-Lys-AMC-based assay detects single-digit nanomolar inhibitor potency; Boc-Val-Pro-Arg-AMC is not reported for comparable low-nanomolar inhibitor screening due to selectivity constraints. |
| Conditions | Human plasmin, 15 min preincubation, 30 min substrate cleavage, fluorescence detection (ex/em 360/465 nm) |
Why This Matters
For procurement in drug discovery, selecting MeOSuc-Ala-Phe-Lys-AMC directly impacts the ability to resolve high-potency inhibitors, a key requirement for SAR studies, which broader substrates cannot guarantee.
- [1] BindingDB. BDBM50514073 (CHEMBL4576519). Affinity Data: IC50 0.320 nM for human plasmin using MeOSuc-Ala-Phe-Lys-AMC. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. BDBM50514077 (CHEMBL4475211). Affinity Data: IC50 1 nM for human plasmin using MeOSuc-Ala-Phe-Lys-AMC. Retrieved from http://ww.w.bindingdb.org/ View Source
